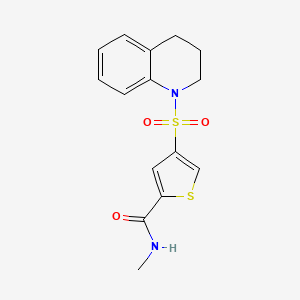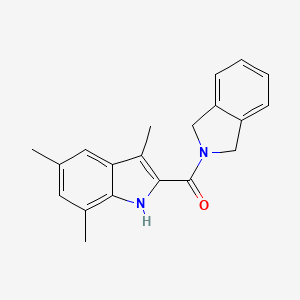![molecular formula C19H20ClN3O2 B5528659 1-(2-chlorophenyl)-5-methyl-4-[3-(4-pyridinyl)propanoyl]-2-piperazinone](/img/structure/B5528659.png)
1-(2-chlorophenyl)-5-methyl-4-[3-(4-pyridinyl)propanoyl]-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 1-(2-chlorophenyl)-5-methyl-4-[3-(4-pyridinyl)propanoyl]-2-piperazinone involves multiple steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. These processes yield various pharmaceutical intermediates and contribute to the understanding of synthetic pathways for related compounds (Quan, 2006).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques like IR, 1H NMR, 13C NMR, and single-crystal X-ray diffraction. These methods provide insights into the structural properties, including hydrogen bonding interactions and crystal stabilization mechanisms through π…π interactions (Şahin, Özkan, Köksal, & Işık, 2012).
Chemical Reactions and Properties
Chemical reactions involving similar compounds have been studied to understand their interactions with receptors and binding sites. For example, the synthesis of piperazine derivatives with varied acyl substituents has been explored to evaluate their potential as PAF antagonists, indicating the importance of structural modifications in determining chemical activity (Carceller et al., 1993).
Physical Properties Analysis
The physical properties of compounds like 1-(2-chlorophenyl)-5-methyl-4-[3-(4-pyridinyl)propanoyl]-2-piperazinone can be inferred from studies on related chemicals, which include assessments of solubility, stability, and conformational preferences. These aspects are crucial for understanding the compound's behavior in different environments and potential applications.
Chemical Properties Analysis
The chemical properties, including reactivity and stability under various conditions, are essential for comprehending the compound's utility and safety. Analyses of related compounds through techniques like LC-MS/MS provide valuable information on metabolites and degradation products, which are crucial for predicting interactions and transformations in biological systems (Jiang et al., 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-5-methyl-4-(3-pyridin-4-ylpropanoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-14-12-23(17-5-3-2-4-16(17)20)19(25)13-22(14)18(24)7-6-15-8-10-21-11-9-15/h2-5,8-11,14H,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPLHUJNHNDDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)CCC2=CC=NC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-5-methyl-4-[3-(4-pyridinyl)propanoyl]-2-piperazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]malononitrile](/img/structure/B5528576.png)
![N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5528584.png)
![6-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5528586.png)
![N-[2-(3,4-dimethylphenoxy)-1-methylethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5528590.png)
![2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5528591.png)
![5-cyclohexyl-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5528594.png)
![3-(3,4-dimethoxyphenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5528598.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylpropanamide](/img/structure/B5528617.png)
![2-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5528630.png)
![1,1'-[1-(2-amino-4,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5528638.png)
![4-[(2S)-2-hydroxy-3-phenylpropanoyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5528672.png)
![methyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B5528679.png)
